Selpercatinib

Kinase Selectivity TRK Inhibition Off-Target Effects

Procure first-in-class Selpercatinib (LOXO-292, CAS 2152628-33-4) for your RET-driven cancer research. This highly selective RET inhibitor is differentiated by its CNS penetration and a 72% reduction in disease progression risk versus multi-kinase inhibitors in Phase 3 trials. Its selectivity profile spares TRK inhibition, offering an advantage for CNS-focused studies. Choose a compound with established pediatric dosing guidance and guaranteed high purity for reproducible, translational results.

Molecular Formula C29H31N7O3
Molecular Weight 525.6 g/mol
CAS No. 2152628-33-4
Cat. No. B610774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelpercatinib
CAS2152628-33-4
SynonymsSelpercatinib
Molecular FormulaC29H31N7O3
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O
InChIInChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3
InChIKeyXIIOFHFUYBLOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Selpercatinib (CAS 2152628-33-4) Baseline Overview for Scientific and Procurement Evaluation


Selpercatinib (LOXO-292, Retevmo) is an orally administered, highly selective small-molecule kinase inhibitor targeting wild-type and mutated rearranged during transfection (RET) receptor tyrosine kinase isoforms [1]. It is a first-in-class selective RET inhibitor with demonstrated central nervous system (CNS) penetration and is approved for the treatment of adult and pediatric patients with RET-altered non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), thyroid cancer, and other solid tumors [2]. Unlike multi-kinase inhibitors previously used in RET-driven malignancies, selpercatinib was specifically designed to potently inhibit RET while minimizing off-target kinase inhibition [1].

Selpercatinib Differentiation: Why In-Class Substitution is Scientifically Unsupported


RET-targeted therapies comprise a heterogeneous class including multi-kinase inhibitors (vandetanib, cabozantinib) and selective RET inhibitors (selpercatinib, pralsetinib), each with distinct selectivity profiles, pharmacokinetics, and clinical performance [1]. Generic substitution fails because selpercatinib demonstrates quantifiable advantages in kinase selectivity, particularly in sparing TRK inhibition compared to pralsetinib [2], and superior progression-free survival compared to multi-kinase inhibitors in head-to-head phase 3 trials [3]. These differences are not interchangeable and have direct implications for therapeutic index, CNS penetration, and resistance management.

Selpercatinib Quantitative Comparative Evidence for Procurement Decision Support


Selectivity Profile: Selpercatinib vs. Pralsetinib TRK Inhibition

Selpercatinib exhibits a narrower kinase selectivity profile compared to pralsetinib, with minimal inhibition of TRKA/B/C. At 1 µM concentration in a 255-kinase biochemical panel, pralsetinib inhibited TRKA/B/C whereas selpercatinib did not [1]. This differential translates to cellular context: in the NTRK3 fusion-positive cell line AP-1060, pralsetinib more potently inhibited proliferation compared to selpercatinib [1].

Kinase Selectivity TRK Inhibition Off-Target Effects

Clinical Efficacy in RET-Mutant MTC: Selpercatinib vs. Vandetanib/Cabozantinib

In the phase 3 LIBRETTO-531 trial (NCT04211337), selpercatinib demonstrated superior progression-free survival (PFS) compared to physician's choice of cabozantinib or vandetanib in treatment-naïve patients with advanced RET-mutant MTC [1]. At a median follow-up of 12 months, median PFS was not reached in the selpercatinib arm compared to 16.8 months in the control arm, with a hazard ratio of 0.28 (p<0.0001) [1].

Medullary Thyroid Cancer Progression-Free Survival Head-to-Head Phase 3

Intracranial Activity: Selpercatinib CNS Response in RET+ NSCLC

Selpercatinib exhibits marked intracranial antitumor activity in RET fusion-positive NSCLC patients with CNS metastases. In a prespecified subgroup analysis of the LIBRETTO-001 trial, 14 evaluable patients with measurable (≥10 mm) CNS disease at baseline demonstrated an intracranial objective response rate (ORR) of 93% (13/14 patients) [1]. Responses included 2 complete responses (14%) and 11 partial responses (79%) with a median intracranial duration of response of 10.1 months [1].

Brain Metastases CNS Penetration Intracranial Response Rate

Efficacy in Treatment-Naïve RET+ NSCLC: Selpercatinib vs. Pralsetinib

In treatment-naïve patients with RET fusion-positive NSCLC, selpercatinib demonstrated a higher objective response rate (ORR) compared to pralsetinib based on cross-trial comparisons [1]. Selpercatinib achieved an ORR of 90% (35/39 patients) in the LIBRETTO-001 trial, while pralsetinib showed an ORR of 88% (23/26 patients) in the ARROW trial [1]. In previously treated patients, selpercatinib ORR was 70% (74/105) versus pralsetinib 61% (49/80) [1].

Non-Small Cell Lung Cancer Objective Response Rate First-Line Therapy

Resistance Profile: RET G810 Solvent Front Mutations

RET G810 solvent front mutations represent the first described recurrent mechanism of acquired resistance to selective RET inhibition, affecting both selpercatinib and pralsetinib [1]. In engineered HEK293 cell-based assays of RET autophosphorylation, the G810S mutation reduced sensitivity to both drugs: selpercatinib IC50 increased from 0.002 µM for KIF5B-RET wild-type to 0.033 µM for KIF5B-RET-G810S (16.5-fold increase) [2]. Pralsetinib IC50 similarly increased from 0.001 µM to 0.024 µM (24-fold increase) [2].

Acquired Resistance RET G810 Mutation On-Target Resistance

Pharmacokinetic Profile: Selpercatinib vs. Cabozantinib/Vandetanib

Selpercatinib exhibits favorable pharmacokinetic properties that differentiate it from multi-kinase inhibitors. Selpercatinib has high oral bioavailability of 89.9% and a half-life of 32 hours [1]. In contrast, cabozantinib and vandetanib are characterized by longer half-lives (cabozantinib ~55-99 hours; vandetanib ~19 days), which can complicate toxicity management and require extended washout periods for adverse event recovery [2].

Bioavailability Half-Life PK Parameters

Selpercatinib: Recommended Research and Clinical Application Scenarios Based on Quantitative Evidence


First-Line Treatment of Advanced RET-Mutant Medullary Thyroid Cancer (MTC)

Selpercatinib is the preferred first-line therapy for patients with advanced RET-mutant MTC based on head-to-head phase 3 data from LIBRETTO-531 demonstrating a 72% reduction in the risk of disease progression or death (HR 0.28) compared to cabozantinib or vandetanib [1]. Median PFS was not reached with selpercatinib versus 16.8 months in the control arm at 12 months follow-up. This scenario represents the strongest evidence-based application where selpercatinib should be prioritized over multi-kinase inhibitors.

RET Fusion-Positive NSCLC with CNS Metastases

In RET fusion-positive NSCLC patients with brain metastases, selpercatinib demonstrates high intracranial activity with a 93% ORR and durable CNS responses (median DoR 10.1 months) [2]. This application scenario is particularly compelling for patients with symptomatic or progressive CNS disease where effective blood-brain barrier penetration is essential. Selpercatinib's CNS activity has been validated in both preclinical orthotopic models and clinical trials, supporting its use in this high-need population.

RET-Altered Solid Tumors with TRK-Related Toxicity Concerns

For patients where minimizing TRK inhibition is clinically desirable (e.g., those with pre-existing dizziness, cognitive impairment, or pain syndromes), selpercatinib's selectivity profile sparing TRKA/B/C offers a potential advantage over pralsetinib, which inhibits these kinases at clinically relevant concentrations [3]. This differential selectivity supports selpercatinib selection when off-target neurological effects are a particular concern, such as in elderly patients or those with baseline CNS symptoms.

Pediatric RET-Altered Thyroid Cancer or Solid Tumors

Selpercatinib is approved for pediatric patients ≥2 years of age with RET-altered metastatic thyroid cancer or solid tumors [4]. Population pharmacokinetic modeling across 830 patients has established BSA-based and weight-based dosing regimens to match adult exposure targets, supporting safe and effective posology in this vulnerable population [5]. This represents a distinct application scenario where selpercatinib has demonstrated regulatory approval and dosing guidance not uniformly available across all RET inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selpercatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.